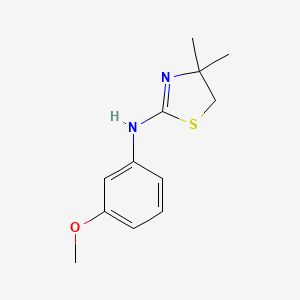

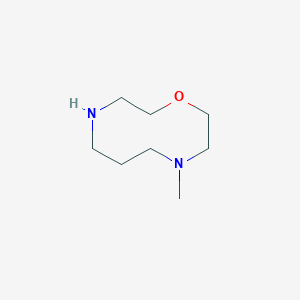

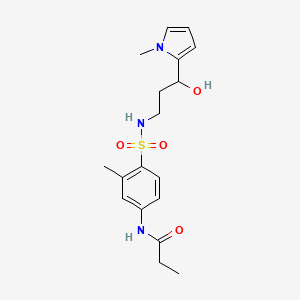

![molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9](/img/structure/B2367707.png)

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a chemical compound that is widely used in scientific research. It is a member of the acrylate family and has a molecular formula of C13H17N3O2S. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

科学的研究の応用

Adhesives and Polymer Materials

Cyanoacrylate derivatives, including our compound of interest, have substantial industrial importance as monomers in adhesive production. These compounds form strong bonds upon polymerization, making them ideal for applications such as tissue adhesives in cardiovascular and pulmonary surgeries . Their ability to create durable bonds has led to their widespread use in medical settings.

Heterocycle Synthesis

Researchers have identified cyanoacrylates as promising intermediates for heterocycle synthesis. By incorporating our compound into synthetic pathways, scientists can access diverse heterocyclic structures. These compounds serve as building blocks for pharmaceuticals, agrochemicals, and other bioactive molecules .

Bioreduction Reactions

Cyanoacrylates act as nitrile-activated precursors in bioreduction reactions. These reactions involve the conversion of nitrile groups to amines, which are essential in drug discovery and chemical biology. Our compound’s reactivity in such transformations makes it valuable for designing new molecules with biological activity .

UV-Vis Absorption Properties

One of the most intriguing features of cyanoacrylates lies in their UV-Vis absorption properties. Our compound absorbs light in this region, making it useful for applications like dye-sensitized photovoltaic materials. Researchers have employed cyanoacrylates to synthesize materials for solar cells and sensors, capitalizing on their absorption capabilities .

Ligands for Metal Sensing

The crystal structure of our compound provides insights into its molecular arrangement. Understanding the link between crystal structures and properties is crucial. In the case of our compound, it serves as a ligand for metal sensing. By coordinating with metal ions, it can be used in analytical chemistry and environmental monitoring .

Fabric Design

Mixing our compound with hydrophobic silica nanoparticles allows for the design of cotton fabrics with enhanced properties. These modified fabrics find applications in medical textiles, where durability and functionality are essential .

特性

IUPAC Name |

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXCUMMLHPRTFY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

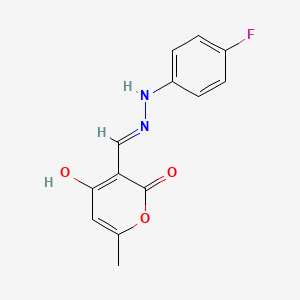

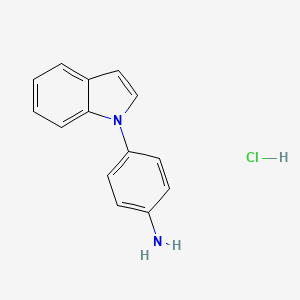

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)

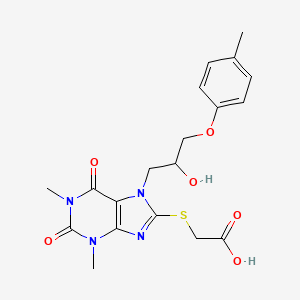

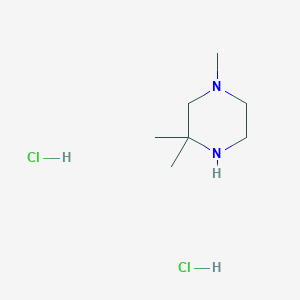

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)

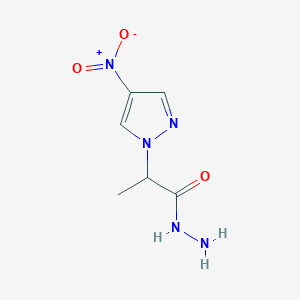

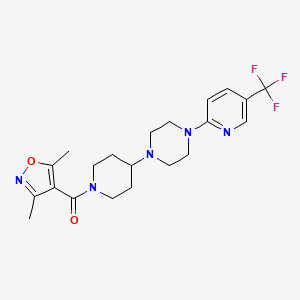

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)